- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium, Journal of the American Chemical Society, 2018, 140(38), 11931-11934

Cas no 822-64-0 (3,4-dihydro-2,5-dimethyl-2H-Pyrrole)

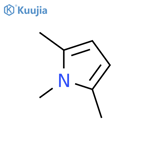

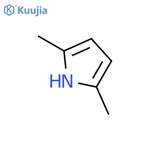

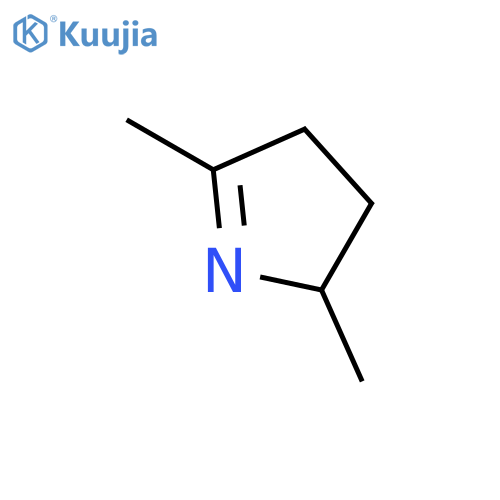

3,4-ジヒドロ-2,5-ジメチル-2H-ピロールは、ピロール環を基本骨格とする複素環式化合物です。分子式C6H11Nで表され、飽和化されたピロール誘導体に分類されます。この化合物は有機合成中間体として重要な役割を果たし、特に医薬品や農薬の合成において有用な構造単位を提供します。特徴として、比較的安定な構造を有し、求核試薬としての反応性が良好である点が挙げられます。また、窒素原子の孤立電子対を活用した配位子としての応用も可能です。実験室規模から工業的生産まで幅広く利用されており、官能基変換の柔軟性の高さから多様な誘導体合成が可能です。

822-64-0 structure

商品名:3,4-dihydro-2,5-dimethyl-2H-Pyrrole

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 化学的及び物理的性質

名前と識別子

-

- 3,4-dihydro-2,5-dimethyl-2H-Pyrrole

- 2,5-dimethylpyrroline

- 2,5-Dimethyl-3,4-dihydro-2H-pyrrole

- 822-64-0

- DTXSID201295248

- CS-0340386

- HJDUCMRBFKTGNO-UHFFFAOYSA-N

- SB38878

- MFCD18449548

- 2,5-Dimethyl-3,4-dihydro-2H-pyrrole #

- 2,5-Dimethyl-1-pyrroline

- 2H-Pyrrole, 3,4-dihydro-2,5-dimethyl-

-

- MDL: MFCD18449548

- インチ: InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h5H,3-4H2,1-2H3

- InChIKey: HJDUCMRBFKTGNO-UHFFFAOYSA-N

- ほほえんだ: CC1CCC(=N1)C

計算された属性

- せいみつぶんしりょう: 97.089149355g/mol

- どういたいしつりょう: 97.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 94.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 12.4Ų

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB538334-1 g |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole; . |

822-64-0 | 1g |

€244.40 | 2022-07-28 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0765-500mg |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 96% | 500mg |

¥3480.09 | 2025-01-20 | |

| eNovation Chemicals LLC | D971511-1g |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 95% | 1g |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | D971511-25g |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 95% | 25g |

$5350 | 2024-07-28 | |

| eNovation Chemicals LLC | D971511-500mg |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 95% | 500mg |

$285 | 2024-07-28 | |

| eNovation Chemicals LLC | D971511-100mg |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 95% | 100mg |

$170 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0765-250mg |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 96% | 250mg |

¥2605.69 | 2025-01-20 | |

| eNovation Chemicals LLC | D971511-250mg |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 95% | 250mg |

$215 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0765-5g |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 96% | 5g |

¥13902.86 | 2025-01-20 | |

| eNovation Chemicals LLC | D971511-100mg |

2,5-Dimethyl-3,4-dihydro-2H-pyrrole |

822-64-0 | 95% | 100mg |

$170 | 2025-02-19 |

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 24 h, 7 atm, 150 °C

リファレンス

3,4-dihydro-2,5-dimethyl-2H-Pyrrole Raw materials

3,4-dihydro-2,5-dimethyl-2H-Pyrrole Preparation Products

3,4-dihydro-2,5-dimethyl-2H-Pyrrole 関連文献

-

A. C. Ritchie,M. Rosenberger J. Chem. Soc. C 1968 227

-

2. 103. Methylation of some pyrroles and 2-pyrrolinesH. Booth,A. W. Johnson,F. Johnson,R. A. Langdale-Smith J. Chem. Soc. 1963 650

822-64-0 (3,4-dihydro-2,5-dimethyl-2H-Pyrrole) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:822-64-0)3,4-dihydro-2,5-dimethyl-2H-Pyrrole

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/25g/500mg/250mg/100mg

価格 ($):436.0/1742.0/5238.0/273.0/192.0/150.0